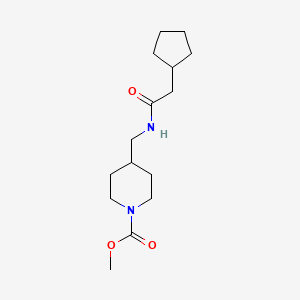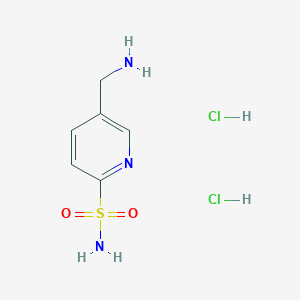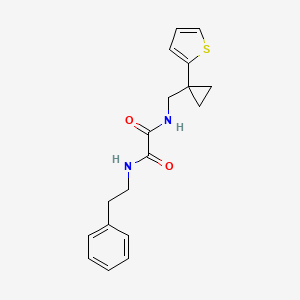![molecular formula C19H18N6O B2441010 N6-(3-méthoxyphényl)-1-méthyl-N4-phényl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878063-05-9](/img/structure/B2441010.png)
N6-(3-méthoxyphényl)-1-méthyl-N4-phényl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-(3-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with methoxyphenyl and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Applications De Recherche Scientifique
N6-(3-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
Target of Action
The primary target of N6-(3-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Casein Kinase 1 (CK1) . CK1 is a protein-serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle progression and transcriptional regulation .
Mode of Action
This compound acts as an inhibitor of CK1 . It binds to the active site of the enzyme, thereby preventing the phosphorylation of its substrates. This leads to the disruption of the downstream signaling pathways regulated by CK1 .
Biochemical Pathways
The inhibition of CK1 affects several biochemical pathways. CK1 is involved in the regulation of the Wnt signaling pathway, which plays a critical role in cell proliferation, differentiation, and migration . By inhibiting CK1, this compound can disrupt the normal functioning of the Wnt pathway, leading to changes in cellular processes .
Pharmacokinetics
Its degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells This suggests that it may have good bioavailability
Result of Action
The inhibition of CK1 by this compound can lead to a variety of cellular effects. In the context of cancer, where CK1 is often overactive, this compound could potentially slow down the proliferation of cancer cells . In the context of neurological disorders, where CK1 plays a role in neuronal signaling, this compound could potentially modulate neuronal activity .
Méthodes De Préparation
The synthesis of N6-(3-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.
Analyse Des Réactions Chimiques
N6-(3-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reaction conditions varying based on the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
N6-(3-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with other pyrazolopyrimidine derivatives, such as:
- N6-(4-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- N6-(3-chlorophenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- N6-(3-fluorophenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities
Propriétés
IUPAC Name |
6-N-(3-methoxyphenyl)-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-25-18-16(12-20-25)17(21-13-7-4-3-5-8-13)23-19(24-18)22-14-9-6-10-15(11-14)26-2/h3-12H,1-2H3,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZZJYVUUXXJPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-cyanophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2440927.png)


![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2440931.png)
![1-[(8-Chloro-1-naphthyl)sulfonyl]proline](/img/structure/B2440932.png)


![N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2440937.png)
![methyl 2-(2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-2H-1,2,3,4-tetrazol-5-yl)acetate](/img/structure/B2440941.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2440942.png)
![((3AR,6aS)-tetrahydrocyclopenta[c]pyrrole-3a,6a(1H,4H)-diyl)dimethanol hydrochloride](/img/structure/B2440943.png)



